molecular formula C23H23N3OS B2514334 2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-36-5

2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2514334
M. Wt: 389.52
InChI Key: GSRJBZUZTBKTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a derivative of pyrido[2,3-d]pyrimidin-4 (3H)-one . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

This compound is part of a new series of pyrido[2,3-d]pyrimidin-4 (3H)-one derivatives that have been designed and synthesized . These derivatives have the essential pharmacophoric features of EGFR inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[2,3-d]pyrimidin-4 (3H)-one scaffold . This scaffold is known to have the essential pharmacophoric features of EGFR inhibitors .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to 2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have been studied for their synthesis methods and biological applications. For instance, the synthesis of certain derivatives and their antimicrobial activity have been explored. These compounds have been synthesized through various chemical reactions and tested for their potential in inhibiting microbial growth (Al-Haiza et al., 2003).

Inhibitory Activity on Enzymes

Derivatives of this chemical structure have been studied for their inhibitory activity on enzymes like xanthine oxidase. The synthesis of isomeric compounds and their structural assignment have been linked to the evaluation of their effects on enzyme inhibition (Seela et al., 1984).

Anti-inflammatory and Analgesic Activity

Research has been conducted on pyrazolo[1,5-a]pyrimidin-7-ones, a class similar to the given compound, for their anti-inflammatory and analgesic properties. These studies involve structural modifications to assess the relationship between chemical structure and medicinal properties (Auzzi et al., 1983).

Key Intermediate in Drug Synthesis

Such compounds can serve as key intermediates in the synthesis of antibiotics. For example, their derivatives have been used in the preparation of premafloxacin, indicating their significance in the pharmaceutical industry (Fleck et al., 2003).

Antifolate Agents and Antitumor Activity

Some derivatives are synthesized as potential dihydrofolate reductase inhibitors and antitumor agents. These compounds show promise in the treatment of tumor cells and infections in immunocompromised patients (Gangjee et al., 2007).

Antimicrobial, Anti-inflammatory, and Analgesic Properties

Novel derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. These studies indicate the compound's potential in treating various health conditions (Rajanarendar et al., 2012).

Cytotoxic and Antiviral Activities

The cytotoxic and antiviral activities of certain derivatives have been explored. This research helps in understanding the compound's potential in cancer and viral infection treatments (Petrie et al., 1985).

properties

IUPAC Name

3-(2-methylphenyl)-2-(2-methylpropylsulfanyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-15(2)14-28-23-25-20-18(17-10-5-4-6-11-17)13-24-21(20)22(27)26(23)19-12-8-7-9-16(19)3/h4-13,15,24H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRJBZUZTBKTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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